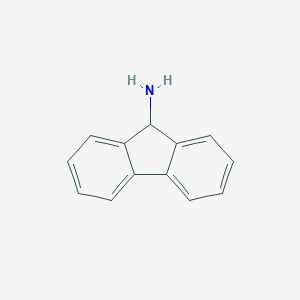

9-Aminofluorene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMRQJTULXVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200496 | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-03-1 | |

| Record name | Fluoren-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHO2K4K5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Aminofluorene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminofluorene is a fluorescent polycyclic aromatic amine derived from fluorene. Its unique chemical structure has made it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth technical guide to the core properties, synthesis, purification, and biological activities of this compound, with a focus on experimental protocols and data presentation for researchers in drug development.

Chemical and Physical Properties

This compound is commercially available as a free base and as a hydrochloride salt. The properties of both forms are summarized below.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 525-03-1[1] | 5978-75-6[2] |

| Molecular Formula | C₁₃H₁₁N[1] | C₁₃H₁₁N · HCl[2] |

| IUPAC Name | 9H-fluoren-9-amine[1] | 9H-fluoren-9-amine hydrochloride[3] |

| Synonyms | 9-Fluorenamine, Fluoren-9-ylamine[1] | 9-Fluorenamine hydrochloride[2] |

Table 2: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 181.23 g/mol [1] | 217.69 g/mol [2] |

| Appearance | Crystalline powder | White to pale cream crystalline powder[4] |

| Melting Point | 62-63 °C | 265-270 °C (decomposes)[2] |

| Solubility | Soluble in polar organic solvents like ethanol and methanol; limited solubility in water. Solubility can be affected by pH, potentially increasing in acidic conditions.[5] | Data not available |

| LogP (Octanol/Water Partition Coefficient) | 2.715 (Calculated)[1] | Data not available |

| pKa | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Reductive Amination of 9-Fluorenone

This protocol describes the synthesis of this compound from 9-fluorenone via reductive amination.

-

Materials:

-

9-Fluorenone

-

Iridium catalyst (e.g., [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl])

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Potassium hydroxide (KOH)

-

Diethyl ether (Et₂O)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Magnetic stir bar

-

1.5-dram vial

-

-

Procedure:

-

To a 1.5-dram vial equipped with a magnetic stir bar, add 9-fluorenone (0.5 mmol) and the iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to the vial.

-

Add solid ammonium formate (5 mmol, 10 equivalents) to the solution.

-

Stir the reaction mixture at 37 °C for 15 hours.

-

Evaporate the solvent under reduced pressure.

-

Add aqueous HCl dropwise until a pH of 1-2 is reached.

-

Wash the solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.

-

Adjust the pH of the aqueous solution to 10-12 using KOH.

-

Extract the product into dichloromethane (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the isolated product.[2]

-

Method 2: Reduction of Fluorenone Oxime

This protocol details the synthesis of this compound from fluorenone oxime using zinc dust.

-

Materials:

-

Fluorenone oxime

-

Zinc dust

-

Acetic acid

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ammonium hydroxide (NH₄OH) solution

-

Petroleum ether

-

Reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

In a flask equipped with a reflux condenser and stirrer, dissolve 40 g of fluorenone oxime in 267 mL of acetic acid and 13 mL of water.

-

Gradually add 70 g of zinc dust in small portions to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition of zinc is complete, continue to reflux the mixture for an additional hour by applying heat.

-

Add 400 mL of water to the reaction mixture and filter.

-

Extract the residue with 200 mL of hot 5% acetic acid.

-

Cool the resulting solution and filter.

-

Mix the filtrate with an equal volume of concentrated hydrochloric acid and keep at 0 °C for 12 hours to precipitate the amine hydrochloride.

-

Collect the precipitated this compound hydrochloride by filtration.

-

Treat the hydrochloride salt with excess ammonium hydroxide solution to obtain the free base.

-

Recrystallize the free base from petroleum ether to yield purified this compound.[4]

-

Purification of this compound

Recrystallization is a common and effective method for purifying crude this compound.

-

General Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Petroleum ether has been reported as a suitable solvent for the free base.[4] For the hydrochloride salt, a polar solvent or a solvent mixture might be more appropriate.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amines like this compound, derivatization with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly enhance detection sensitivity.

-

General Method Outline:

-

Derivatization (Optional but recommended for high sensitivity): React this compound with FMOC-Cl to form a highly fluorescent derivative.

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water or a buffer. A gradient elution may be necessary for optimal separation.

-

Detection: A fluorescence detector is ideal for the FMOC derivative. A UV detector can also be used.

-

-

-

Gas Chromatography (GC):

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

-

General Method Outline:

-

Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent.

-

Injection: Inject the sample into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

-

-

Biological Activity and Signaling Pathways

Derivatives of the fluorene scaffold have shown a range of biological activities, suggesting the potential for this compound and its analogues as therapeutic agents.

Antimicrobial Activity

Anticancer Activity

The fluorene core is present in several compounds with anticancer properties. Studies on 9-fluorenone derivatives have indicated potential cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Assays: Standard methods to evaluate the anticancer potential of this compound and its derivatives include the MTT and LDH assays.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect.

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

-

While specific IC50 values for this compound are not detailed in the provided search results, related fluorene derivatives have shown activity. For example, a 9-oxo-9H-fluorene derivative exhibited IC50 values between 0.15 and 0.29 µM against T47D, HCT 116, and SNU 398 cancer cell lines.

Antiviral Activity

The structural similarity of this compound to other amino-substituted aromatic compounds with known antiviral activity, such as 9-aminoacridines, suggests that it may also possess antiviral properties. For instance, the antimalarial drug quinacrine, a 9-aminoacridine derivative, has shown in vitro activity against SARS-CoV-2. Further investigation is warranted to explore the potential antiviral efficacy of this compound against various viruses, including influenza.

Potential Involvement in Signaling Pathways

The precise signaling pathways modulated by this compound are not yet well-elucidated. However, based on the activities of other small molecule inhibitors and the central role of certain pathways in cancer and inflammation, the following are potential areas for investigation:

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many cancers. Investigating the effect of this compound on the activation and nuclear translocation of NF-κB could provide insights into its potential anti-inflammatory or anticancer mechanisms.

Caption: Canonical NF-κB Signaling Pathway.

-

JAK-STAT Signaling Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. Aberrant JAK-STAT signaling is a hallmark of many cancers and inflammatory diseases. Assessing the impact of this compound on the phosphorylation of JAKs and STATs could reveal its immunomodulatory or antiproliferative effects.

Caption: JAK-STAT Signaling Pathway.

Conclusion

This compound is a versatile chemical entity with a foundation for potential applications in drug discovery. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an introduction to its potential biological activities. The exploration of its effects on key signaling pathways such as NF-κB and JAK-STAT will be crucial in elucidating its mechanism of action and advancing its development as a therapeutic agent. Further research is encouraged to fully characterize the pharmacological profile of this promising compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 9-Aminofluorene from Fluorenone Oxime

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a crucial building block in the development of various pharmaceutical agents and materials. The primary synthetic route detailed herein involves the conversion of 9-fluorenone to fluorenone oxime, followed by the chemical reduction of the oxime to the target amine. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of this compound from 9-fluorenone is a two-step process. The first step is the oximation of the ketone group in 9-fluorenone using hydroxylamine hydrochloride to yield 9H-fluoren-9-one oxime (fluorenone oxime). The second step involves the reduction of the oxime intermediate to the corresponding primary amine, this compound.

Caption: Overall two-step synthesis of this compound.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 9-Fluorenone | 486-25-9 | C₁₃H₈O | 180.20 | 84 |

| 9-Fluorenone Oxime | 2157-52-0 | C₁₃H₉NO | 195.22 | 194[1] |

| This compound | 525-03-1 | C₁₃H₁₁N | 181.24 | 62-63 |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of 9H-Fluoren-9-one Oxime

This protocol is adapted from a procedure involving the reflux of 9-fluorenone with hydroxylamine hydrochloride in a basic methanolic solution.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Quantity |

| 9-Fluorenone | 180.19 | 0.028 | 5.0 g |

| Sodium Hydroxide | 39.99 | 0.138 | 5.5 g |

| Hydroxylamine HCl | 69.49 | 0.036 | 2.5 g |

| Methanol | - | - | 30 mL |

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 5.0 g of 9-fluorenone in 20 mL of methanol.

-

Under continuous stirring, gradually add 5.5 g of sodium hydroxide to the flask.

-

Prepare a solution of 2.5 g of hydroxylamine hydrochloride in 10 mL of methanol.

-

Gradually add the hydroxylamine hydrochloride solution to the reaction mixture while maintaining the temperature between 75-80 °C.

-

Once the addition is complete, reflux the reaction mixture for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and process it for isolation and purification of the fluorenone oxime product.

Step 2: Synthesis of this compound via Zinc Reduction

This protocol details the reduction of fluorenone oxime using zinc dust in an acetic acid solution, which has been reported to produce a high yield of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Quantity |

| Fluorenone Oxime | 195.22 | 0.205 | 40 g |

| Zinc Dust | 65.38 | 1.07 | 70 g |

| Acetic Acid (glacial) | 60.05 | - | 267 mL |

| Water | 18.02 | - | 13 mL |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed |

| Ammonium Hydroxide | 35.04 | - | As needed |

| Petroleum Ether | - | - | As needed |

Procedure:

-

In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 40 g of fluorenone oxime in a mixture of 267 mL of glacial acetic acid and 13 mL of water.

-

While stirring, add 70 g of zinc dust in small portions. The rate of addition should be controlled to maintain a gentle, even reflux.

-

After all the zinc has been added, heat the mixture to reflux for an additional hour.

-

Add 400 mL of water to the reaction mixture and filter it.

-

Extract the collected residue with 200 mL of hot 5% acetic acid.

-

Cool the combined filtrates and filter again if necessary.

-

Mix the filtrate with an equal volume of concentrated hydrochloric acid and keep the solution at 0 °C for 12 hours to precipitate the amine hydrochloride salt.

-

Collect the precipitated this compound hydrochloride by filtration.

-

Treat the hydrochloride salt with an excess of ammonium hydroxide solution to liberate the free base.

-

Recrystallize the resulting free base from petroleum ether to yield pure this compound.

Quantitative Results: This protocol has been reported to achieve a high yield of the final product.

| Product | Reported Yield | Melting Point (°C) |

| This compound | 90% | 62-63 |

Alternative Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and widely used method for the reduction of oximes to primary amines.[3][4] This method is considered a green chemistry approach due to the use of hydrogen as a benign reducing agent.[3]

General Principles:

-

Catalysts: Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).[3] The choice of catalyst can be crucial, as some catalysts may favor the formation of hydroxylamine intermediates.[3]

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere (H₂) at pressures ranging from atmospheric to several atmospheres.[4] An acidic medium, such as acetic acid, is often employed to facilitate the reaction.[3]

-

Mechanism: The hydrogenation of an oxime on a palladium catalyst is believed to proceed first via the reduction of the N-O bond, followed by the reduction of the resulting imine C=N bond to form the amine.[3]

While a specific, detailed protocol for the catalytic hydrogenation of fluorenone oxime was not found in the cited literature, the general conditions described provide a strong starting point for methodology development for professionals in drug development.

Experimental and Purification Workflow

The overall workflow, from the initial oximation to the final purification of this compound, involves several distinct stages.

Caption: Detailed workflow for the synthesis of this compound.

References

- 1. 9-Fluorenone oxime | 2157-52-0 | FF70110 | Biosynth [biosynth.com]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Solubility and Stability of 9-Aminofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Aminofluorene, focusing on its solubility in various solvents and its stability under different stress conditions. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where this compound is a key molecule.

Physicochemical Properties of this compound

This compound (CAS No: 525-03-1), with the molecular formula C₁₃H₁₁N and a molecular weight of 181.23 g/mol , is a tricyclic aromatic amine. Its structure, consisting of a fluorene backbone with an amine group at the 9-position, dictates its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 181.23 g/mol | --INVALID-LINK-- |

| Melting Point | 64 °C | --INVALID-LINK-- |

| pKa | 8.18 ± 0.20 (Predicted) | --INVALID-LINK-- |

| Log P (Octanol/Water) | 2.715 (Calculated) | --INVALID-LINK-- |

| Water Solubility (LogS) | -4.31 (Calculated) | --INVALID-LINK-- |

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative solubility data for this compound is limited in the public domain, its solubility profile can be inferred from its physicochemical properties and data on related compounds.

Aqueous Solubility

This compound is poorly soluble in water, which is consistent with its nonpolar aromatic structure. The calculated LogS of -4.31 corresponds to a water solubility of approximately 4.9 x 10⁻⁵ mol/L or 8.9 mg/L. The solubility of amines is often pH-dependent; in acidic conditions, the amine group can be protonated to form a more soluble salt.

Organic Solvent Solubility

Generally, this compound is expected to be soluble in polar organic solvents. Qualitative data indicates its solubility in ethanol and methanol. Based on the solubility of its parent compound, fluorene, it is likely to be soluble in a range of other organic solvents.

Table 2.1: Solubility of Fluorene in Various Organic Solvents at 20°C

| Solvent | Solubility ( g/100 g) |

| Aniline | 10.6 |

| Acetone | 14.1 |

| Benzene | 25.0 |

| Carbon Tetrachloride | 9.1 |

| Chlorobenzene | 20.9 |

| Ethanol | 2.3 |

| Nitrobenzene | 18.1 |

| Pyridine | 24.9 |

| Toluene | 24.13 |

| Xylene | 19.7 |

| Data for fluorene is provided as a proxy for this compound.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method based on OECD 105)

This protocol describes a standard method for determining the solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent of interest. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[2][3][4][5][6]

-

Phase Separation: Remove the flask from the shaker bath and allow it to stand at the same constant temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant or filter it through a non-adsorptive filter (e.g., PTFE).

-

Analysis: Carefully take a precise volume of the clear, saturated solution. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve. Calculate the solubility in the original solvent, taking into account the dilution factor.

Stability of this compound

Understanding the stability of this compound is crucial for its proper handling, storage, and formulation. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemistry of the fluorene moiety, the primary degradation pathway for this compound is likely oxidation. The 9-position of the fluorene ring is susceptible to oxidation, which would lead to the formation of 9-fluorenone. Hydrolysis of the amine group under extreme pH conditions is also a theoretical possibility.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound, in accordance with ICH guidelines.[7][8][9]

Methodology:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before analysis.[7][10]

-

Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before analysis.[7][10]

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period (e.g., 2 hours).[7][10]

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 105°C) for a defined period (e.g., 24-72 hours).[10]

-

Photostability: Expose a solution or solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11][12][13][14][15] A control sample should be protected from light.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the chromatographic peaks are homogeneous.

Potential Metabolic Pathways

The metabolism of xenobiotics, including drugs, primarily occurs in the liver. In vitro studies using liver microsomes can provide valuable insights into the potential metabolic fate of a compound. The metabolism of the related compound, 2-acetylaminofluorene, has been studied and involves hydroxylation and other enzymatic reactions.[16][17] A similar pathway can be postulated for this compound.

Experimental Protocol for In Vitro Metabolism Study

This protocol provides a general method for investigating the metabolism of this compound using liver microsomes.[18][19][20]

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound (dissolved in a small amount of organic solvent like DMSO).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP450 enzymes).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which will precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using a sensitive analytical technique like LC-MS/MS.

Synthesis of this compound

This compound can be synthesized from 9-fluorenone through the formation of an oxime intermediate followed by reduction.

Experimental Protocol for Synthesis

This protocol is adapted from a literature procedure for the synthesis of this compound.

Methodology:

-

Oxime Formation: Dissolve 9-fluorenone in a suitable solvent like ethanol or methanol. Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine). Reflux the mixture to form 9-fluorenone oxime.[21]

-

Reduction of the Oxime: Dissolve the 9-fluorenone oxime in acetic acid. Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and should be controlled. After the addition is complete, reflux the mixture for a period of time.

-

Isolation of the Hydrochloride Salt: After cooling, add water to the reaction mixture and filter to remove unreacted zinc. To the filtrate, add concentrated hydrochloric acid to precipitate this compound hydrochloride.

-

Formation of the Free Base: Collect the hydrochloride salt by filtration and treat it with an excess of a base, such as ammonium hydroxide, to liberate the free this compound.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as petroleum ether or hexane.

This in-depth technical guide provides a solid foundation for understanding the solubility and stability of this compound. While specific quantitative data is not always available, the provided protocols and data on related compounds offer a strong starting point for researchers and drug development professionals. It is always recommended to perform specific experimental determinations for any new formulation or application.

References

- 1. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. filab.fr [filab.fr]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. longdom.org [longdom.org]

- 10. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 11. m.youtube.com [m.youtube.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 16. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-aminofluorene by guinea pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

9-Aminofluorene Hydrochloride: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 9-Aminofluorene hydrochloride have not been fully investigated. This guide summarizes the available data for the parent compound, 2-aminofluorene, to provide a basis for safe handling and experimental design. All procedures should be conducted with appropriate personal protective equipment and under the supervision of qualified personnel.

Toxicological Data Summary

Quantitative toxicological data for this compound hydrochloride is scarce. The following table summarizes the available data for the parent compound, 2-aminofluorene. It is crucial to handle this compound hydrochloride with the same precautions as 2-aminofluorene, assuming similar toxicological properties.

| Toxicological Endpoint | Test Species | Route of Administration | Result | Reference |

| Acute Toxicity | ||||

| LD50 | Mouse | Intraperitoneal | 132 mg/kg | [1] |

| Carcinogenicity | ||||

| Tumorigenicity | Rat | Oral | Neoplastic by RTECS criteria (Liver, Skin, and other tumors) | [1] |

| Tumorigenicity | Mouse | Oral | Equivocal tumorigenic agent by RTECS criteria (Liver, Kidney, Bladder tumors) | [1] |

| Carcinogenicity | Mice & Rats | Various | Produced liver tumors in mice and liver, intestine, ear duct, breast, and lung tumors in rats. | [2] |

| Mutagenicity | ||||

| Genetic Toxicity | In vivo / In vitro | N/A | Suspected of causing genetic defects. Induces genetic mutations, DNA damage, chromosomal aberrations, and sister-chromatid exchanges. | [1][3] |

Safety and Handling

Based on the available information, this compound hydrochloride is classified as harmful if swallowed and is suspected of causing genetic defects and cancer.[1] Proper handling is essential to minimize exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Minimize dust generation and accumulation.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

The compound may be light and air-sensitive; store under an inert gas and protect from light.[1]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell.[1] Do NOT induce vomiting. Rinse mouth with water.[4]

-

If on Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.

Experimental Protocols

The following are summaries of standardized OECD guidelines for key toxicological endpoints. These protocols provide a framework for the experimental evaluation of a substance like this compound hydrochloride.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals.

-

Animal Selection: Healthy, young adult rodents (typically rats, and often females) are used.

-

Dosing: A single dose of the substance is administered orally via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: The test is performed in a stepwise manner, with each step using three animals. The outcome of each step (number of animals that die or survive) determines the next step:

-

If mortality is observed, the dose for the next step is lowered.

-

If no mortality is observed, the dose is increased.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Albino rabbits are the preferred species.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: Skin reactions are scored on a scale of 0 to 4. The substance is classified as an irritant if the mean scores for either erythema or edema are above a certain threshold.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to evaluate the reversibility of lesions.

-

Scoring: Ocular lesions are scored based on a standardized system. The scores are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test to detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

-

Procedure: The bacteria are exposed to the test substance at various concentrations, both with and without the S9 mix. The mixture is then plated on a minimal agar medium lacking the essential amino acid.

-

Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the essential amino acid and form visible colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Workflows

Toxicological Assessment Workflow

The following diagram illustrates a logical workflow for the toxicological assessment of a chemical like this compound hydrochloride.

Safe Handling Workflow

This diagram outlines a safe handling workflow for a hazardous chemical like this compound hydrochloride in a laboratory setting.

References

An In-depth Technical Guide to the Discovery and History of Fluorene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene, a polycyclic aromatic hydrocarbon, has a rich history dating back to its discovery in the 19th century. Initially isolated from coal tar, its unique fluorescent properties sparked scientific curiosity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorene and its derivatives. It details key experimental protocols for the synthesis of important fluorene-based compounds and presents a comparative analysis of their physicochemical properties through structured data tables. Furthermore, this guide illustrates the core synthetic pathways and logical relationships within the fluorene family, offering a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Discovery and Historical Context

Fluorene, with the chemical formula C₁₃H₁₀, was first isolated from the high-boiling fraction of coal tar by the French chemist Marcellin Berthelot in 1867.[1] Its name is derived from its characteristic violet fluorescence, a property that distinguishes it from other polycyclic aromatic hydrocarbons.[1] It is important to note that the name is a reference to its fluorescence and not the presence of the element fluorine, with which it is sometimes confused.[1]

Early research focused on understanding the fundamental structure and reactivity of the fluorene core. The weakly acidic nature of the C9 protons (pKa ≈ 22.6 in DMSO) was a significant discovery, as it allowed for the facile formation of the intensely colored and aromatic fluorenyl anion.[1] This reactivity at the C9 position became a cornerstone for the synthesis of a vast array of fluorene derivatives.

The 20th century saw an expansion of fluorene chemistry, driven by the burgeoning fields of dye chemistry, polymer science, and pharmacology. The development of synthetic methodologies to introduce functional groups at various positions on the fluorene scaffold unlocked a wide range of applications. Notably, the synthesis of fluorenone, the ketone derivative of fluorene, provided a key intermediate for the production of dyes and pharmaceuticals. The discovery of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for amines by Carpino and Han in the 1970s revolutionized solid-phase peptide synthesis, a testament to the versatility of the fluorene moiety.

In recent decades, fluorene-based compounds have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. The rigid, planar structure of the fluorene core, combined with its high thermal stability and tunable electronic properties, makes it an ideal building block for these advanced materials.

Physicochemical Properties of Key Fluorene Compounds

The functionalization of the fluorene core significantly influences its physical and chemical properties. The following tables summarize key quantitative data for fluorene and some of its important derivatives, allowing for a comparative analysis.

Table 1: Physical Properties of Selected Fluorene Derivatives

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Fluorene | 86-73-7 | C₁₃H₁₀ | 166.22 | 116-117 | 295 |

| Fluorenone | 486-25-9 | C₁₃H₈O | 180.21 | 84 | 341.5 |

| 9-Bromofluorene | 1940-57-4 | C₁₃H₉Br | 245.12 | 101-104 | ~289 |

| 2-Nitrofluorene | 607-57-8 | C₁₃H₉NO₂ | 211.22 | 156-158 | ~351 |

| Fluorene-9-carboxylic acid | 1989-33-9 | C₁₄H₁₀O₂ | 210.23 | 227-229 | N/A |

| 2-Aminofluorene | 153-78-6 | C₁₃H₁₁N | 181.24 | 125-132 | N/A |

Table 2: Spectroscopic Data for Selected Fluorene Derivatives

| Compound | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) | UV-Vis (λmax, nm in THF) |

| Fluorene | 7.79 (d, 2H), 7.55 (d, 2H), 7.39 (t, 2H), 7.31 (t, 2H), 3.91 (s, 2H) | 143.4, 141.6, 126.8, 125.1, 120.0, 36.7 | 3060, 1450, 740 | 261, 290, 301 |

| Fluorenone | 7.65 (d, 2H), 7.48 (t, 2H), 7.28 (d, 2H), 7.15 (t, 2H) | 193.8, 144.2, 134.6, 134.1, 129.1, 124.2, 120.3 | 1715 (C=O), 1610, 1450, 740 | 256, 295, 380 |

| Fluorene-9-carboxylic acid | 8.1-7.3 (m, 8H), 5.1 (s, 1H) | 176.5, 145.8, 140.9, 129.5, 128.1, 125.3, 120.5, 52.8 | 3300-2500 (O-H), 1700 (C=O) | N/A |

| 2-Aminofluorene | 7.5-6.8 (m, 7H), 3.8 (s, 2H), 3.7 (s, 2H) | 145.9, 144.1, 139.8, 127.3, 125.0, 119.2, 115.1, 108.9, 36.9 | 3450, 3360 (N-H), 1620, 1450 | N/A |

Key Synthetic Methodologies and Experimental Protocols

The following section details the experimental procedures for the synthesis of key fluorene compounds, providing a practical guide for laboratory applications.

Synthesis of Fluorene from Diphenylmethane (Catalytic Dehydrogenation)

This method represents a classical approach to forming the fluorene core.

-

Reaction: Diphenylmethane → Fluorene + 2H₂

-

Reagents and Equipment:

-

Diphenylmethane

-

Palladium on charcoal (10% Pd)

-

High-temperature tube furnace

-

Inert gas supply (e.g., Nitrogen or Argon)

-

-

Procedure:

-

A quartz tube is packed with a bed of 10% palladium on charcoal catalyst.

-

The tube is placed in a tube furnace and purged with an inert gas.

-

The furnace is heated to 450-550 °C.

-

Diphenylmethane is vaporized and passed over the heated catalyst bed with a slow stream of inert gas.

-

The product stream is cooled to condense the fluorene.

-

The crude product is purified by recrystallization from ethanol to yield white crystals of fluorene.

-

Synthesis of Fluorenone from Fluorene (Oxidation)

The oxidation of fluorene to fluorenone is a fundamental transformation in fluorene chemistry.

-

Reaction: Fluorene + O₂ → Fluorenone + H₂O

-

Reagents and Equipment:

-

Fluorene (1.0 eq)

-

Potassium hydroxide (KOH) (1.0 eq)

-

Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Air supply (or atmospheric oxygen)

-

-

Procedure:

-

Stir the mixture vigorously at room temperature, open to the atmosphere, for 6-8 hours. The reaction progress can be monitored by TLC.[3]

-

Upon completion, filter the reaction mixture to remove excess KOH.[2][3]

-

Remove the THF from the filtrate under reduced pressure.[2][3]

-

Wash the residue with water and dry to obtain crude fluorenone.[2][3]

-

The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.

Synthesis of 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl is a crucial reagent in peptide synthesis.

-

Reaction: 9-Fluorenylmethanol + Phosgene → Fmoc-Cl + HCl

-

Reagents and Equipment:

-

9-Fluorenylmethanol (1.0 eq)

-

Triphosgene (as a safer substitute for phosgene) (0.5 eq)

-

Anhydrous chloroform

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Round-bottom flask with a stirrer and a reflux condenser, under an inert atmosphere

-

-

Procedure:

-

To a solution of 9-fluorenylmethanol in anhydrous chloroform, add triphosgene and stir for 30 minutes at room temperature.[4]

-

Cool the reaction mixture in an ice bath.[4]

-

Slowly add a solution of DMAP in chloroform dropwise.[4]

-

Allow the reaction to proceed for 2-4 hours at 0 °C.[4]

-

Filter the reaction mixture.[4]

-

The filtrate is concentrated under reduced pressure, and the resulting solid is purified by cryogenic crystallization and washing with a cold organic solvent to yield Fmoc-Cl as a white solid.[4]

-

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic routes and the relationships between important fluorene compounds.

Applications in Drug Development and Materials Science

The versatility of the fluorene scaffold has led to its incorporation into a wide range of functional molecules with significant applications.

In Drug Development: Fluorene derivatives have exhibited a broad spectrum of biological activities, making them attractive candidates for drug discovery.[5] Some derivatives have shown potent anti-cancer, anti-inflammatory, and antibacterial properties.[5] For instance, certain fluorenone derivatives have been investigated for their potential as anti-cancer agents and inhibitors of the sympathetic nervous system.[5] The rigid structure of the fluorene core can serve as a scaffold to orient functional groups in a specific spatial arrangement, facilitating interactions with biological targets.

In Materials Science: The photophysical and electronic properties of fluorene derivatives have positioned them as key components in modern organic electronics.[5] Their high fluorescence quantum yields and thermal stability make them excellent materials for:

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes and other fluorene-based materials are used as emissive layers in OLEDs, contributing to bright and efficient displays.[5]

-

Organic Semiconductors: The charge-transporting properties of fluorene derivatives are utilized in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5]

-

Fluorescent Probes: The inherent fluorescence of the fluorene core can be modulated by the introduction of different functional groups, leading to the development of sensitive fluorescent sensors for various analytes.

Conclusion

From its serendipitous discovery in coal tar to its current role in cutting-edge technologies, the journey of fluorene chemistry is a compelling narrative of scientific advancement. The fundamental understanding of its structure and reactivity has paved the way for the synthesis of a diverse array of derivatives with tailored properties. This technical guide has provided a comprehensive overview of the historical context, synthetic methodologies, and key properties of fluorene compounds. The detailed experimental protocols and comparative data tables serve as a practical resource for researchers, while the visualized pathways offer a clear conceptual framework. The continued exploration of fluorene chemistry promises to yield further innovations in drug development, materials science, and beyond.

References

Spectroscopic Profile of 9-Aminofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Aminofluorene, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound hydrochloride, which serves as a close reference for the free base.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound Hydrochloride

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H9 | 5.4 | s |

| Aromatic H | 7.2 - 7.9 | m |

| NH₂ | 9.1 | br s |

Data obtained in DMSO-d6.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound Hydrochloride

| Carbon | Chemical Shift (δ) ppm |

| C9 | 55.0 |

| Aromatic C | 120.0 - 145.0 |

Data obtained in DMSO-d6.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound hydrochloride was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is typically used.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse program. A wider spectral width of around 240 ppm is used. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

Data Processing: The raw data is processed by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for its aromatic and amine functionalities.

IR Absorption Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3370 - 3290 | N-H stretching (asymmetric and symmetric) | Medium |

| 3060 - 3030 | Aromatic C-H stretching | Medium |

| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic) | Strong |

| 1480 - 1440 | C=C stretching (aromatic) | Medium |

| 740 - 730 | C-H out-of-plane bending (aromatic) | Strong |

Experimental Protocol for IR Spectroscopy

Sample Preparation: The solid sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Absorption Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption maxima characteristic of the fluorene chromophore with modifications due to the amino group.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) nm | Electronic Transition |

| ~260 - 270 | π → π |

| ~300 - 310 | π → π |

Molar absorptivity (ε) values are dependent on the specific solvent and concentration and would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The spectrum is recorded over a range of approximately 200 to 400 nm. The instrument automatically subtracts the absorbance of the solvent.

Workflow and Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data and the logical relationships between the different spectroscopic techniques in structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Interrelation of spectroscopic data for structure determination.

An In-depth Technical Guide to the Reactivity of the Amine Group in 9-Aminofluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the amine group in 9-Aminofluorene, a key building block in organic synthesis and drug discovery. Its unique structural and electronic properties confer a versatile reactivity profile, making it a valuable synthon for a range of chemical transformations. This document details its fundamental properties, key reactions, and experimental protocols, with a focus on applications relevant to the pharmaceutical and life sciences industries.

Core Physicochemical Properties

A foundational understanding of this compound's properties is essential for its effective application. The fluorenyl moiety significantly influences the reactivity of the amine group.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N | [1][2][3] |

| Molecular Weight | 181.23 g/mol | [1][3] |

| CAS Number | 525-03-1 | [1][3][4] |

| Melting Point | 64 °C | [4] |

| Boiling Point | 304.35 °C (estimate) | [4] |

| pKa | 8.18 ± 0.20 (Predicted) | [4] |

| Appearance | Crystalline powder | |

| Solubility | Soluble in organic solvents, insoluble in water. | [5][6] |

Reactivity of the Amine Group

The amine group at the 9-position of the fluorene ring is a primary aromatic amine, but its reactivity is modulated by the bicyclic aromatic system. The nitrogen's lone pair of electrons makes it nucleophilic and basic, allowing it to participate in a variety of chemical reactions.[7]

Acylation is a fundamental reaction of primary and secondary amines, where a hydrogen atom on the nitrogen is replaced by an acyl group.[8] This reaction is particularly important in the context of this compound's derivatives, which are precursors to the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[9][10] The reaction of an amine with an acyl chloride or anhydride yields a stable amide.

Experimental Protocol: General Acylation of an Amine

-

Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a reflux condenser with a drying tube, dissolve the amine in a suitable dry solvent (e.g., chloroform, nitromethane).[11]

-

Reagent Addition: Add an equimolar amount of the acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the flask.[11] The reaction can be performed under various temperature conditions, often starting at 0°C.[11]

-

Reaction: Stir the mixture for the desired amount of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting amide product by recrystallization or column chromatography.

Amines can be alkylated by reaction with alkyl halides.[7] The primary amine of this compound can react with alkyl halides in an SN2 fashion to form secondary amines, which can be further alkylated to form tertiary amines and even quaternary ammonium salts.[7] Controlling the degree of alkylation can be challenging, as the product amine can compete with the starting material for the alkylating agent.[7] Using a large excess of the starting amine can favor mono-alkylation.

Experimental Protocol: Reductive Amination for Mono-Alkylation

A common method to achieve controlled mono-alkylation is through reductive amination.

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the carbonyl compound (0.5 mmol), this compound (0.5 mmol), and a catalyst such as an Iridium complex (1 mol%) in a solvent like methanol (2.5 mL).[12]

-

Reagent Addition: Add a reducing agent, for example, ammonium formate (5 mmol, 10 equiv.), to the solution.[12]

-

Reaction: Stir the solution at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15-24 hours).[12]

-

Workup: Evaporate the solvent under reduced pressure. Acidify the residue with aqueous HCl to a pH of 1-2 and wash with an organic solvent like diethyl ether.[12]

-

Isolation: Basify the aqueous layer to pH 10-12 with a base like KOH and extract the product with a solvent such as dichloromethane (DCM).[12]

-

Purification: Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the purified N-alkylated product.[12]

Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[13] These salts are versatile intermediates in organic synthesis and can undergo a variety of subsequent reactions, such as the Sandmeyer reaction to introduce halides or the Schiemann reaction.[13] The diazonium salt of this compound can be used to synthesize various 9-substituted fluorene derivatives.

Experimental Protocol: Diazotization and Subsequent Iodination

-

Setup: In a suitable reaction vessel, dissolve the aromatic amine (e.g., this compound) in a solvent like acetonitrile.

-

Reagent Addition: At room temperature, add potassium iodide (KI), sodium nitrite (NaNO₂), and an acid such as p-toluenesulfonic acid (p-TsOH).[13]

-

Reaction: Stir the mixture at room temperature, allowing the sequential diazotization and iodination to proceed.

-

Workup and Purification: Follow a standard aqueous workup procedure to isolate the crude product. The final aryl iodide can be purified by column chromatography or recrystallization.

Role in Amine Protection Chemistry

While this compound itself is a reactive primary amine, its derivative, 9-fluorenylmethanol, is the direct precursor to the widely used 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[9][14] Fmoc-Cl is a key reagent for introducing the Fmoc protecting group onto primary and secondary amines, a cornerstone of solid-phase peptide synthesis.[5][10][15] The Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine.[9][16]

Key Reactivity Pathways of this compound

The amine group of this compound serves as a versatile handle for various chemical modifications, leading to a diverse array of functionalized fluorene derivatives.

Logical Workflow for Derivatization in Drug Discovery

The derivatization of this compound is a strategic process in medicinal chemistry, often aimed at exploring structure-activity relationships (SAR) to enhance therapeutic properties.

Conclusion

The amine group of this compound exhibits predictable yet versatile reactivity, making it a valuable starting material for a wide range of chemical syntheses. Its nucleophilic character allows for straightforward acylation, alkylation, and diazotization reactions, providing access to a diverse chemical space. For researchers in drug development, understanding these reaction pathways and having access to robust experimental protocols is crucial for the efficient synthesis of novel fluorene-based compounds and for leveraging the well-established Fmoc chemistry in peptide and medicinal chemistry applications. The strategic modification of the 9-amino group continues to be a fruitful approach in the quest for new therapeutic agents.

References

- 1. This compound (CAS 525-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. PubChemLite - this compound (C13H11N) [pubchemlite.lcsb.uni.lu]

- 3. Fluoren-9-amine | C13H11N | CID 10671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9H-FLUOREN-9-AMINE CAS#: 525-03-1 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 9. acs.org [acs.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 12. 9H-FLUOREN-9-AMINE synthesis - chemicalbook [chemicalbook.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 15. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]

- 16. Amino Protecting Groups Stability [organic-chemistry.org]

Unveiling the Photophysical intricacies of 9-Aminofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the quantum yield and photophysical properties of 9-aminofluorene, a molecule of significant interest in the development of fluorescent probes and pharmaceutical agents. By delving into its electronic absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime, this document aims to equip researchers with the fundamental knowledge required for the effective application and further development of this compound-based systems.

Core Photophysical Properties

This compound, a derivative of the fluorene scaffold, exhibits distinct photophysical behaviors that are highly sensitive to its molecular environment. The introduction of an amino group at the C9 position significantly influences its electronic transitions, leading to unique absorption and emission profiles. Understanding these properties is paramount for its application in sensitive detection and imaging modalities.

Data Summary

The following tables summarize the key photophysical parameters of this compound and its parent compound, fluorene, for comparative analysis. The data for this compound derivatives with N-donor substituents at the C9 position are also included to provide insights into the effects of structural modifications.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Fluorene (A-0) * | Dichloromethane | 289, 301 | Data Not Available | 308, 315 | Data Not Available | Data Not Available |

| Acetonitrile | 289, 301 | Data Not Available | 308, 315 | Data Not Available | Data Not Available | |

| Tetrahydrofuran | 289, 301 | Data Not Available | 308, 315 | Data Not Available | Data Not Available | |

| Toluene | 289, 301 | Data Not Available | 308, 315 | Data Not Available | Data Not Available |

Table 1: Photophysical Properties of this compound and Fluorene. Data for fluorene (A-0) is sourced from Drozd et al. (2025)[1][2][3]. Comprehensive experimental data for this compound was not available in the reviewed literature.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| A-1 (N-morpholinyl) | Dichloromethane | 370 | 485 |

| Acetonitrile | 370 | 481 | |

| Tetrahydrofuran | 370 | 484 | |

| Toluene | 370 | 475 | |

| A-2 (N-piperidinyl) | Dichloromethane | 376 | 492 |

| Acetonitrile | 376 | 488 | |

| Tetrahydrofuran | 376 | 491 | |

| Toluene | 376 | 482 | |

| A-3 (N-pyrrolidinyl) | Dichloromethane | 376 | 498 |

| Acetonitrile | 376 | 494 | |

| Tetrahydrofuran | 376 | 497 | |

| Toluene | 376 | 488 | |

| A-4 (N,N-diethyl) | Dichloromethane | 374 | 490 |

| Acetonitrile | 374 | 486 | |

| Tetrahydrofuran | 374 | 489 | |

| Toluene | 374 | 480 | |

| A-5 (N,N-dimethyl) | Dichloromethane | 370 | 488 |

| Acetonitrile | 370 | 484 | |

| Tetrahydrofuran | 370 | 487 | |

| Toluene | 370 | 478 | |

| A-6 (N-carbazolyl) | Dichloromethane | 414 | 505 |

| Acetonitrile | 414 | 501 | |

| Tetrahydrofuran | 414 | 504 | |

| Toluene | 414 | 495 |

Table 2: Absorption and Emission Maxima of Dibenzofulvene Derivatives with N-Donor Substituents at the C9 Position. Data sourced from Drozd et al. (2025)[1][2][3]. These compounds are derivatives of dibenzofulvene, not this compound, and are presented for comparative purposes to illustrate the influence of N-donor groups.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

The purpose of this protocol is to determine the wavelengths of maximum absorbance (λ_abs) and the molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions of varying concentrations in the same solvent.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorbance spectra of the solvent (as a blank) and each of the this compound solutions over a relevant wavelength range (e.g., 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This protocol outlines the measurement of the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Emission Spectrum: Excite the sample at a fixed wavelength (typically at or near the λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample and Standard Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent (if possible) with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence lifetime (τ_F) is determined by fitting the decay curve to one or more exponential functions.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the relationships between the key photophysical parameters.

Conclusion

This technical guide has synthesized the available information on the photophysical properties of this compound and its derivatives. While a complete experimental dataset for the parent this compound remains to be consolidated in the literature, the provided comparative data and detailed experimental protocols offer a solid foundation for researchers. The significant influence of N-donor substituents at the C9 position on the absorption and emission properties underscores the potential for fine-tuning the photophysical characteristics of the fluorene scaffold for specific applications in drug development and materials science. Further research is warranted to fully characterize the quantum yield and excited-state dynamics of this compound in a range of solvent environments to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols: 9-Aminofluorene as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction